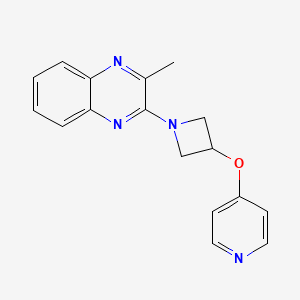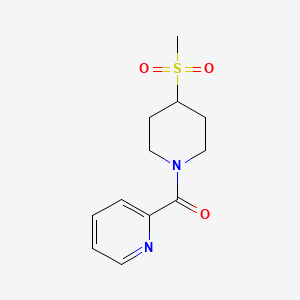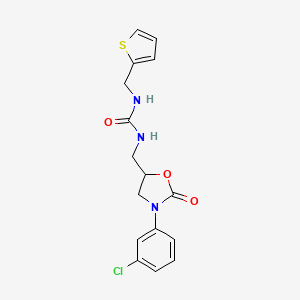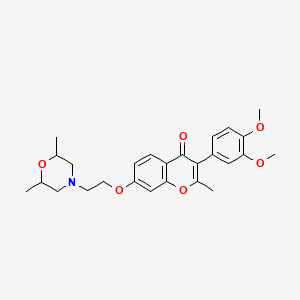
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline, also known as MPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. MPQX exhibits a unique pharmacological profile, making it a promising candidate for the treatment of various diseases.
作用机制
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype of glutamate receptors. It binds to the receptor and blocks the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is a key feature of Parkinson's disease. It also reduces the levels of glutamate in the prefrontal cortex, which is involved in the regulation of mood and cognition.
实验室实验的优点和局限性
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has several advantages for use in lab experiments. It is highly selective for the NMDA receptor subtype and has a long half-life, making it suitable for in vivo studies. However, it has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
未来方向
There are several future directions for the study of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline. Another area of research is the investigation of the potential therapeutic applications of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline in other diseases, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline and its effects on neuronal function and behavior.
In conclusion, 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline is a promising compound with potential therapeutic applications in various diseases. Its unique pharmacological profile and selective activity on the NMDA receptor subtype make it a valuable tool for studying neuronal function and behavior. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of 2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline involves the reaction of 2-methyl-3-nitroquinoxaline with 3-aminopyridine-4-ol followed by reduction of the resulting nitro compound with palladium on carbon in the presence of hydrogen gas. The final product is obtained after purification by column chromatography.
科学研究应用
2-Methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
属性
IUPAC Name |
2-methyl-3-(3-pyridin-4-yloxyazetidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-17(20-16-5-3-2-4-15(16)19-12)21-10-14(11-21)22-13-6-8-18-9-7-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTXBHJNRKUTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[3-(pyridin-4-yloxy)azetidin-1-yl]quinoxaline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)
![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)


![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)


